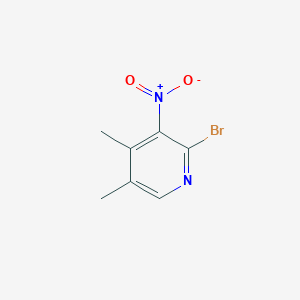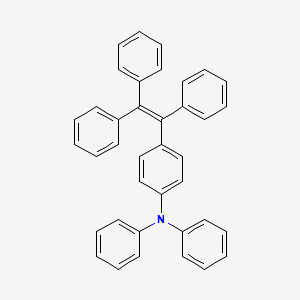
4-(3-Fluoro-4-methylphenyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Fluoro-4-methylphenyl)pyridine is a fluorinated aromatic compound that features a pyridine ring substituted with a 3-fluoro-4-methylphenyl group. The presence of the fluorine atom imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluoro-4-methylphenyl)pyridine can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. In this case, 3-fluoro-4-methylphenylboronic acid can be coupled with 4-bromopyridine under mild conditions to yield the desired product .
Another method involves the direct fluorination of 4-(4-methylphenyl)pyridine using Selectfluor, a fluorinating reagent, to introduce the fluorine atom at the desired position .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The use of continuous flow reactors and advanced catalytic systems can further enhance the yield and purity of the product.
化学反应分析
Types of Reactions
4-(3-Fluoro-4-methylphenyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid or other functional groups.
Reduction: The pyridine ring can be reduced to a piperidine ring under hydrogenation conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as potassium fluoride (KF) can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed for oxidation reactions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction reactions.
Major Products Formed
Nucleophilic Substitution: Products with different nucleophiles replacing the fluorine atom.
Oxidation: Products such as 4-(3-fluoro-4-carboxyphenyl)pyridine.
Reduction: Products like 4-(3-fluoro-4-methylphenyl)piperidine.
科学研究应用
4-(3-Fluoro-4-methylphenyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
作用机制
The mechanism of action of 4-(3-Fluoro-4-methylphenyl)pyridine depends on its specific application. In biological systems, the fluorine atom can enhance the compound’s binding affinity to target proteins or enzymes, thereby modulating their activity. The compound may interact with molecular targets such as receptors, enzymes, or ion channels, leading to various biological effects .
相似化合物的比较
Similar Compounds
4-Fluoropyridine: Similar structure but lacks the methyl group.
4-(4-Methylphenyl)pyridine: Similar structure but lacks the fluorine atom.
3-Fluoropyridine: Fluorine atom is positioned differently on the pyridine ring.
Uniqueness
4-(3-Fluoro-4-methylphenyl)pyridine is unique due to the combined presence of both the fluorine and methyl groups, which impart distinct chemical and physical properties. This combination can enhance the compound’s reactivity, stability, and biological activity compared to its analogs .
属性
分子式 |
C12H10FN |
|---|---|
分子量 |
187.21 g/mol |
IUPAC 名称 |
4-(3-fluoro-4-methylphenyl)pyridine |
InChI |
InChI=1S/C12H10FN/c1-9-2-3-11(8-12(9)13)10-4-6-14-7-5-10/h2-8H,1H3 |
InChI 键 |
UGUAIGMNDQFNAX-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)C2=CC=NC=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


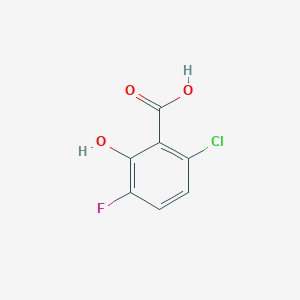
![5-Bromopyrido[3,4-d]pyrimidine](/img/structure/B13650528.png)
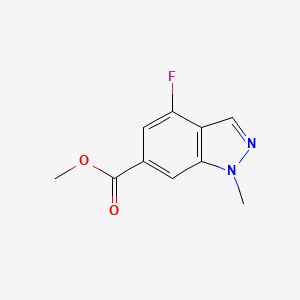
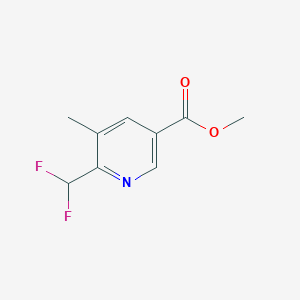
![[2-(4-Methoxyphenyl)-2-oxoethyl] 3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate](/img/structure/B13650540.png)
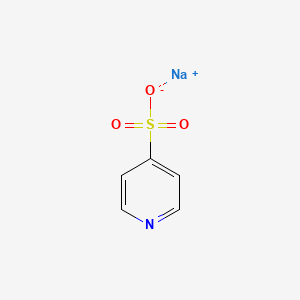
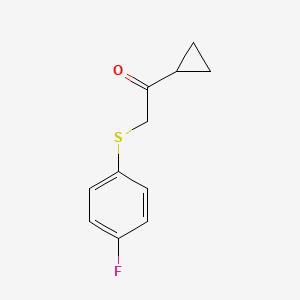
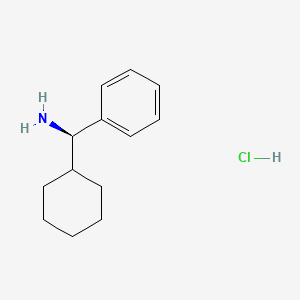
![(2S,3S)-2-[1-(3-methoxypropyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid](/img/structure/B13650577.png)
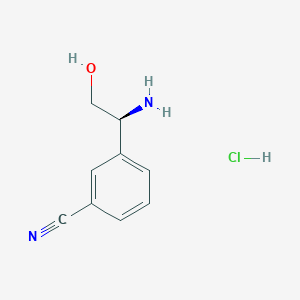

![ethyl N-[3-[4-[3-methyl-4-(6-methylpyridin-3-yl)oxyanilino]quinazolin-6-yl]prop-2-enyl]carbamate](/img/structure/B13650595.png)
